

Hexamethyldisilane: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Hexamethyldisilane*

Cat. No.: *B074624*

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Hexamethyldisilane, a versatile organosilicon compound, serves as a key reagent in a variety of chemical transformations and material science applications. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on experimental protocols and reaction pathways relevant to researchers, scientists, and drug development professionals.

Core Properties and Identification

Hexamethyldisilane, systematically named 1,1,1,2,2,2-**hexamethyldisilane**, is a colorless liquid. Below is a summary of its key identifiers and physicochemical properties.

Property	Value
CAS Number	1450-14-2
Molecular Formula	C ₆ H ₁₈ Si ₂
Molecular Weight	146.38 g/mol
Synonyms	Permethylidisilane, Trimethyl(trimethylsilyl)silane
Appearance	Colorless liquid
Melting Point	9-12 °C
Boiling Point	112-114 °C
Density	0.715 g/mL at 25 °C
Refractive Index (n _{20/D})	1.422
Flash Point	-6 °C

Synthesis of Hexamethyldisilane

The most common laboratory-scale synthesis of **hexamethyldisilane** is achieved through a Wurtz-type coupling reaction of trimethylsilyl chloride with an alkali metal, such as sodium.

Experimental Protocol: Wurtz Reaction Synthesis

Objective: To synthesize **hexamethyldisilane** from trimethylsilyl chloride and sodium metal.

Materials:

- Trimethylsilyl chloride (Me₃SiCl)
- Sodium metal (Na)
- Dry ether (or tetrahydrofuran, THF) as solvent
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
- Under a positive pressure of inert gas, charge the flask with dry ether.
- Carefully add finely cut sodium metal to the solvent.
- While vigorously stirring the sodium suspension, slowly add trimethylsilyl chloride to the reaction mixture. An exothermic reaction should be observed.
- After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- Carefully quench any unreacted sodium with a suitable reagent, such as ethanol.
- Filter the reaction mixture to remove the sodium chloride byproduct.
- The filtrate, containing **hexamethyldisilane**, is then purified by fractional distillation.

Reaction Scheme: $2 \text{ Me}_3\text{SiCl} + 2 \text{ Na} \rightarrow \text{Me}_3\text{Si-SiMe}_3 + 2 \text{ NaCl}$

Applications in Organic Synthesis and Materials Science

Hexamethyldisilane is a valuable reagent in organic synthesis, primarily as a source of the trimethylsilyl group and as a reducing agent. It also serves as a precursor in the chemical vapor deposition (CVD) of silicon-containing materials.

Palladium-Catalyzed Silylation of Aryl Chlorides

A significant application of **hexamethyldisilane** is in the palladium-catalyzed silylation of aryl chlorides, providing a route to aryltrimethylsilanes which are important intermediates in cross-coupling reactions.^{[1][2]}

Objective: To synthesize an aryltrimethylsilane from an aryl chloride and **hexamethyldisilane** using a palladium catalyst.^[1]

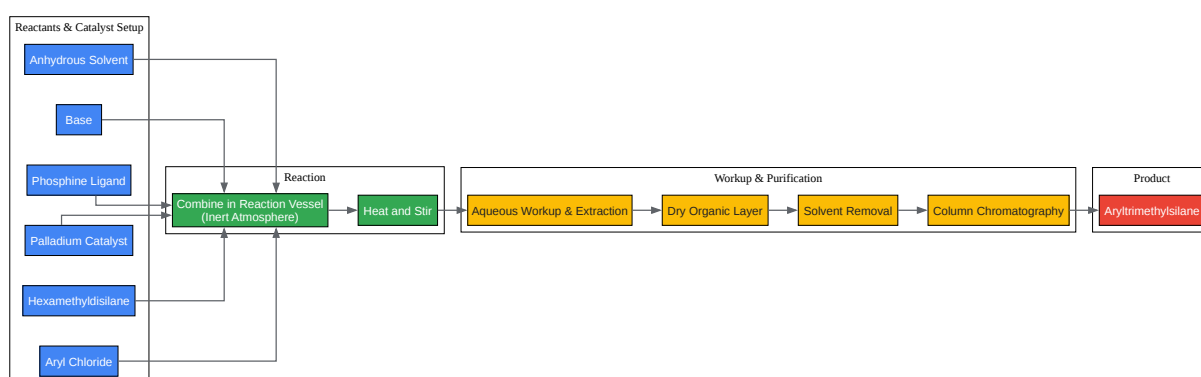
Materials:

- Aryl chloride
- **Hexamethyldisilane**
- Palladium catalyst (e.g., Pd(dba)₂)
- Phosphine ligand (e.g., a biaryl phosphine ligand)
- Base (e.g., potassium phosphate)
- Anhydrous solvent (e.g., dioxane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a glovebox or under an inert atmosphere, add the aryl chloride, palladium catalyst, and phosphine ligand to an oven-dried reaction vessel.
- Add the base and a stir bar.
- Seal the vessel and remove it from the glovebox.
- Add anhydrous dioxane and **hexamethyldisilane** via syringe.
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically several hours).
- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
- Upon completion, cool the reaction to room temperature.
- The reaction mixture is then subjected to a standard aqueous workup, followed by extraction with an organic solvent.
- The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel.

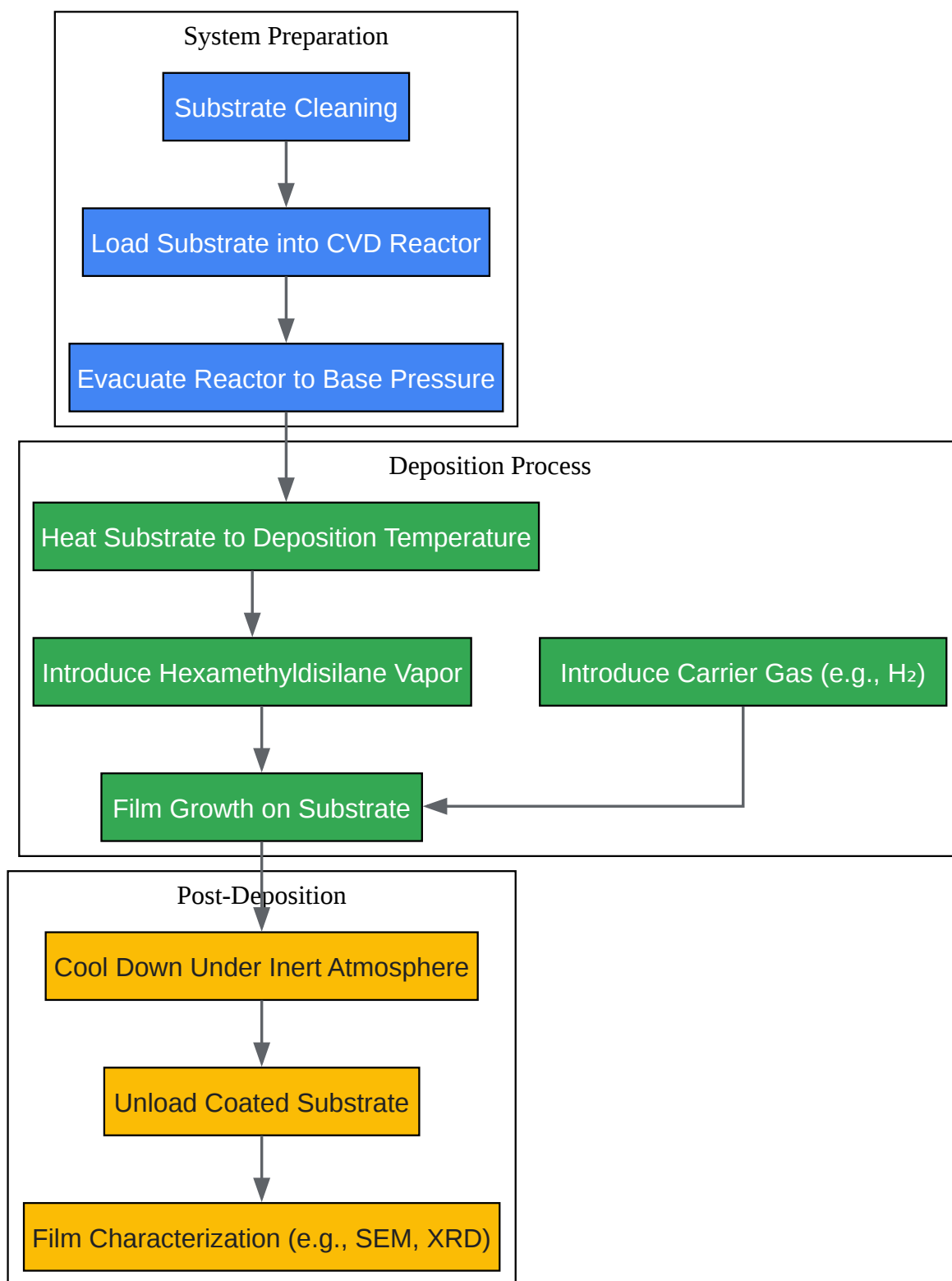


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Caption: Workflow for the palladium-catalyzed silylation of aryl chlorides.

Chemical Vapor Deposition (CVD) Precursor

Hexamethyldisilane is utilized as a single-source precursor in the chemical vapor deposition (CVD) process to produce silicon carbide (SiC) thin films.[3] These films are of interest in the semiconductor industry due to their desirable electronic and physical properties.



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Caption: General workflow for SiC thin film deposition using CVD.

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References

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